![molecular formula C14H14Cl2N4O2 B2501657 (E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide CAS No. 338404-38-9](/img/structure/B2501657.png)
(E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of acrylamide-based compounds often involves polymerization . For instance, a novel heterogeneous catalyst was synthesized based on the distillation–precipitation–polymerization of methyl acrylate onto modified magnetic nanoparticles followed by the amidation of the methyl ester groups using N,N-dimethylethylenediamine .Molecular Structure Analysis
The molecular structure of acrylamide-based compounds can be analyzed using various techniques such as isothermal and scanning calorimetry, liquid chromatography, 1H NMR and IR spectroscopy, mass spectrometry, and chemical analysis of functional groups .Chemical Reactions Analysis
Acrylamide can form as a result of cooking certain foods, particularly plant-based foods that are rich in carbohydrates and low in protein, at high temperatures . The formation of acrylamide in foods occurs as the result of a reaction known as the Maillard reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of acrylamide-based compounds can be influenced by factors such as the relative amounts of asparagine and sugars, which can affect the formation of acrylamide during cooking . The polyacrylamide gel forms by polymerizing acrylamide and a crosslinking agent, i.e., N, N’-methylene-bis-acrylamide .Scientific Research Applications
- Applications : PGMA microspheres serve as high-performance chromatographic fillers, catalyst carriers, and adsorbents in biomedical and analytical fields .
- Properties : These hydrogels respond to external stimuli such as temperature and pH, making them suitable for controlled drug release .
Microporous Polymer Microspheres
Injectable Hydrogels
Smart Hydrogels
Safety and Hazards
Future Directions
Future research could focus on improving the mechanical properties and self-healing efficiency of hydrogels by combining the synergistic cross-linking effects provided by hydrophobically associated micelles and crystalline microdomains . Another direction could be the development of antibacterial agents for use in medical and wound care and surface biofouling prevention .
properties
IUPAC Name |
(E)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O2/c1-20(2)7-11(6-17)14(21)18-9-19-22-8-10-3-4-12(15)5-13(10)16/h3-5,7,9H,8H2,1-2H3,(H,18,19,21)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLWIHJLFGOJK-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)N/C=N/OCC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-Cyano-N-((E)-(2,4-dichlorobenzyloxyimino)methyl)-3-(dimethylamino)acrylamide |
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